((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate
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Overview
Description
((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure substituted with benzoyloxy, difluoro, and methylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol or halohydrin precursors.
Introduction of the difluoro groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Methylsulfonylation: The methylsulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its difluoro and methylsulfonyl groups are known to enhance the metabolic stability and bioavailability of drug molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity through hydrogen bonding and van der Waals interactions, while the methylsulfonyl group can improve the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
- ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylthio)oxy)tetrahydrofuran-2-yl)methyl benzoate
Uniqueness
The presence of the methylsulfonyl group in ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate distinguishes it from similar compounds. This group enhances the compound’s stability and solubility, making it more suitable for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
134877-43-3 |
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Molecular Formula |
C20H18F2O8S |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H18F2O8S/c1-31(25,26)30-19-20(21,22)16(29-18(24)14-10-6-3-7-11-14)15(28-19)12-27-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16-,19+/m1/s1 |
InChI Key |
LIAQHZDWFACWFK-MDZRGWNJSA-N |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1C([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |
SMILES |
CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |
Canonical SMILES |
CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F |
Origin of Product |
United States |
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